N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide
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Overview
Description
N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 2,6-difluorophenyl group and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the 2,6-Difluorophenyl Group: The difluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Acetylation: The final step involves acetylation of the pyrazole nitrogen using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the pyrazole ring can interact with active sites through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-2,6-difluorophenyl)acetamide: Shares the difluorophenyl and acetamide groups but differs in the position of the amino group.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Contains a sulfonamide group instead of a pyrazole ring.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Features a piperazine ring and sulfonamide group.
Uniqueness
N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide is unique due to its combination of a pyrazole ring and a difluorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9F2N3O |
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Molecular Weight |
237.21 g/mol |
IUPAC Name |
N-[1-(2,6-difluorophenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C11H9F2N3O/c1-7(17)14-10-5-6-16(15-10)11-8(12)3-2-4-9(11)13/h2-6H,1H3,(H,14,15,17) |
InChI Key |
LQWOCQRFEIYMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C=C1)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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